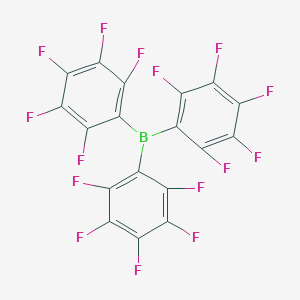

Tris(pentafluorophenyl)borane

描述

Tris(pentafluorophenyl)borane, also known as tris(pentafluorophenyl)boron, is a chemical compound with the formula C18BF15. It is a white, volatile solid that is highly regarded for its strong Lewis acidity. The molecule consists of three pentafluorophenyl groups attached to a central boron atom in a paddle-wheel arrangement. This compound is known for its high thermal stability and resistance to oxygen and water, making it an ideal Lewis acid for various chemical reactions .

准备方法

Tris(pentafluorophenyl)borane can be synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps:

- Formation of the Grignard reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide (C6F5MgBr).

- Reaction with boron trichloride: The Grignard reagent is then reacted with boron trichloride (BCl3) to produce this compound and magnesium bromide chloride (MgBrCl) as a byproduct .

The synthesis can be represented by the equation:

3C6F5MgBr+BCl3→(C6F5)3B+3MgBrCl

化学反应分析

Siloxane Bond Formation (Piers–Rubinsztajn Reaction)

TPFPB catalyzes condensation between hydrosilanes (Si–H) and alkoxysilanes (Si–OR) to form siloxanes (Si–O–Si) under mild conditions . The reaction proceeds via a borane-hydrosilane complex, facilitating hydride transfer and releasing hydrocarbons (R–H).

Key Substrates and Products

| Substrate Type | Example Reaction | Product | Yield (%) |

|---|---|---|---|

| Alkoxysilane | PhSiH₃ + PhSi(OEt)₃ | Ph₂Si–O–SiPh₂ | 95 |

| Silanol | HSiMe₃ + HO–SiPh₃ | Me₃Si–O–SiPh₃ | 88 |

| Water | HSiEt₃ + H₂O | Et₃Si–OH | 72 |

-

TPFPB forms a complex with Si–H, activating the hydride.

-

Nucleophilic attack by oxygen-containing substrates (ROH, H₂O) leads to Si–O bond formation.

-

Water adducts of TPFPB (e.g., TPFPB·H₂O) act as Brønsted acids, accelerating reactions.

Carbonyl and Alcohol Reduction

TPFPB activates silanes (e.g., PhSiH₃) for selective reductions:

| Substrate | Silane | Product | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | PhSiH₃ | Benzyl alcohol | 25 | 92 |

| Cyclohexanol | Et₃SiH | Cyclohexane | 60 | 85 |

Frustrated Lewis Pair (FLP) Chemistry

TPFPB pairs with bulky bases (e.g., tricyclohexylphosphine) to activate H₂, enabling metal-free hydrogenation :

Applications : Hydrogenation of imines, alkenes, and alkynes under ambient conditions .

Carboboration Reactions

TPFPB mediates 1,2-carboboration of isocyanates and enynes, forming borylated heterocycles :

-

Isocyanates : Form six-membered rings via CO bond activation .

-

Enynes : Yield cyclopropane or cyclopentane derivatives via 1,4-carboboration .

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Ph–NCO | C₆F₅–B–N–Ph (six-membered) | 25°C, 12 h | 78 |

Polymerization Catalysis

TPFPB activates metallocene catalysts for olefin polymerization by abstracting methyl groups:

Outcome : High-molecular-weight polyolefins with controlled tacticity .

Electrophilic Aromatic Substitution

TPFPB reacts with phosphorus ylides (e.g., Ph₃P=CH₂) via competing pathways :

-

Adduct Formation : Ph₃P⁺–CH₂–B(C₆F₅)₃⁻ (kinetic product).

-

Aromatic Substitution : B(C₆F₅)₃ inserts into aryl rings (thermodynamic product) .

Disproportionation of Indoles

With diphenylsilane, TPFPB drives indole disproportionation :

| Silane Equiv. | Major Product | Minor Product | Yield (%) |

|---|---|---|---|

| 0.5 | Indoline (50%) | Silylated indole | 98 |

| 2.0 | Silylated indole (100%) | – | 99 |

Hydrosilylation of Alkenes/Alkynes

TPFPB catalyzes anti-Markovnikov additions of silanes to unsaturated bonds :

Scope : Tolerates esters, ethers, and halides .

Key Mechanistic Insights

科学研究应用

Catalytic Applications

1.1 Lewis Acid Catalysis

TPFPB has been extensively utilized as a Lewis acid catalyst in numerous reactions. Its ability to activate substrates through coordination enhances reaction rates and selectivity. Notable catalytic applications include:

- Hydrosilylation : TPFPB facilitates the addition of silanes to alkenes and alkynes, leading to the formation of siloxane products. This process is crucial in synthesizing silicone materials used in various industries .

- Deoxygenation Reactions : The compound effectively catalyzes the deoxygenation of alcohols and carbonyl compounds when paired with silanes. This application is particularly valuable in organic synthesis, allowing the conversion of functionalized compounds into hydrocarbons .

- Frustrated Lewis Pair (FLP) Chemistry : TPFPB has been central to FLP studies, where it reacts with amines or phosphines to activate small molecules like hydrogen or carbon dioxide, enabling new pathways for chemical transformations .

1.2 Polymerization Processes

TPFPB plays a significant role in the synthesis of polymers, particularly polysiloxanes. Its catalytic activity allows for:

- Controlled Polymerization : TPFPB enables the synthesis of well-defined polysiloxane architectures, which are essential for applications in coatings, adhesives, and sealants due to their unique properties such as flexibility and thermal stability .

- Optical Purity in Polymer Synthesis : The compound has been shown to facilitate the production of optically pure polymers by controlling stereochemistry during polymerization processes .

Organic Transformations

2.1 Reduction Reactions

TPFPB is effective in various reduction processes:

- Alcohol and Carbonyl Reductions : It catalyzes the reduction of alcohols and carbonyls using silanes as reductants, providing a method for synthesizing alcohols from carbonyl precursors with high selectivity .

- Silylation of Indoles : Recent studies have demonstrated that TPFPB can facilitate the silylation of indoles, yielding high yields of silylated products under mild conditions .

Case Study 1: Deoxygenation of Carbohydrates

A notable study by Gagne et al. showcased the use of TPFPB for the complete deoxygenation of sugars to their corresponding hydrocarbon frameworks using excess silane. This method allowed for controlled reactions that produced various chiral synthons from biologically sourced polyols .

Case Study 2: Silylation of Phosphorus Compounds

Keglevich et al. explored the reactivity of TPFPB with phosphonic and phosphinic esters, demonstrating its ability to produce bis-silylated products or free phosphines depending on the silane used. This reaction highlights its versatility in modifying phosphorus-containing compounds .

Summary Table of Applications

| Application Area | Specific Reactions/Processes | Key Benefits |

|---|---|---|

| Lewis Acid Catalysis | Hydrosilylation, Deoxygenation | Enhanced reaction rates and selectivity |

| Polymer Synthesis | Controlled polymerization of polysiloxanes | Unique material properties |

| Organic Transformations | Alcohol/carbonyl reductions, Indole silylation | High yields and selectivity |

| Frustrated Lewis Pair Chemistry | Activation of small molecules like H₂ and CO₂ | New pathways for chemical transformations |

作用机制

The mechanism by which tris(pentafluorophenyl)borane exerts its effects is primarily through its strong Lewis acidity. The electron-deficient boron atom readily accepts electron pairs from Lewis bases, facilitating various chemical reactions. In hydrosilylation, for example, the borane activates the silicon-hydrogen bond, enabling the addition of the silicon atom to carbonyl compounds. In FLP chemistry, the borane pairs with a Lewis base to create a highly reactive system capable of activating small molecules .

相似化合物的比较

Tris(pentafluorophenyl)borane is often compared with other boron-based Lewis acids, such as boron trifluoride (BF3) and boron trichloride (BCl3). While all three compounds are strong Lewis acids, this compound is unique due to its high thermal stability and resistance to oxygen and water. This makes it more versatile and easier to handle in various chemical reactions. Similar compounds include:

Boron Trifluoride (BF3): A gaseous Lewis acid with high reactivity but lower thermal stability.

Boron Trichloride (BCl3): A liquid Lewis acid with strong acidity but less stability compared to this compound

生物活性

Introduction

Tris(pentafluorophenyl)borane (TPFPB), also known as B(C₆F₅)₃, is a Lewis acid that has garnered attention in various fields, including organic synthesis and catalysis. Its unique properties, such as high stability and reactivity, make it a valuable compound in chemical reactions. This article explores the biological activity of TPFPB, focusing on its mechanisms, applications, and relevant research findings.

Lewis Acid Catalysis

TPFPB acts primarily as a Lewis acid, facilitating various chemical reactions by accepting electron pairs. This property enables it to catalyze reactions such as:

- Hydride Transfer Reactions : TPFPB is effective in catalyzing the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds. This reaction is significant in the synthesis of siloxane materials under mild conditions with high yields .

- Stereoselective Glycosylation : The compound promotes O-glycosylation of glycal donors, yielding α-selective glycosides efficiently. This process is crucial in carbohydrate chemistry and can be applied in synthesizing oligosaccharides for medicinal purposes .

Radical Anion Formation

Research has shown that TPFPB can undergo one-electron reduction to form radical anions. These anions can participate in solvolytic pathways, influencing the reactivity of various substrates in weakly coordinating solvents .

Antimicrobial Properties

Recent studies have indicated that TPFPB can form complexes that exhibit antimicrobial activity. For instance, polymers synthesized using TPFPB have been tested for their effectiveness against bacteria, suggesting potential applications in medical device coatings to prevent infections .

Catalytic Reactions in Biological Systems

TPFPB's ability to catalyze reactions involving silanes has implications for biological systems where silanes play a role in cellular processes. The controlled synthesis of siloxane materials could lead to advancements in drug delivery systems or biomaterials .

Study 1: Glycosylation Reactions

A comprehensive study demonstrated the effectiveness of TPFPB in promoting stereoselective O-glycosylation. The research highlighted its ability to yield high-purity α-glycosides from various sugar and non-sugar acceptors under mild conditions. This finding underscores TPFPB's utility in synthesizing complex carbohydrates relevant for therapeutic applications .

Study 2: Hydride Transfer Mechanism

In another significant study, TPFPB was shown to catalyze hydride transfer reactions effectively. The results indicated that the compound could facilitate the formation of siloxane bonds with high selectivity, emphasizing its role as a powerful Lewis acid in organic synthesis and potential biological applications .

Study 3: Antimicrobial Polymer Development

Research into polymers formed with TPFPB revealed their potential as antimicrobial agents. The study focused on how these materials could coat medical devices to reduce infection rates, showcasing a practical application of TPFPB's biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of TPFPB:

| Study | Focus | Findings | Applications |

|---|---|---|---|

| Study 1 | Glycosylation | High-yield α-glycosides from glycal donors | Carbohydrate synthesis for therapeutics |

| Study 2 | Hydride Transfer | Effective catalysis of siloxane bond formation | Organic synthesis and potential biomaterials |

| Study 3 | Antimicrobial Polymers | Antimicrobial activity against bacteria | Coatings for medical devices |

属性

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJXDYVZBHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18BF15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074594 | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-15-5 | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(pentafluorophenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(PENTAFLUOROPHENYL)BORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WU5E2578 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。